4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine (CAS 1823552-17-5) is a heterocyclic aromatic compound belonging to the pyrimidine family, characterized by a bromo substituent at C4, a methyl group at C6, and a methylsulfonyl group at C2. With a molecular weight of 251.10 g/mol, a computed XLogP3 of 1.2, and a topological polar surface area (TPSA) of 68.3 Ų, its physicochemical profile renders it a valuable intermediate for the synthesis of biologically active molecules, particularly in kinase inhibitor programs and agrochemical discovery.

Molecular Formula C6H7BrN2O2S
Molecular Weight 251.1 g/mol
CAS No. 1823552-17-5
Cat. No. B1379301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine
CAS1823552-17-5
Molecular FormulaC6H7BrN2O2S
Molecular Weight251.1 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)S(=O)(=O)C)Br
InChIInChI=1S/C6H7BrN2O2S/c1-4-3-5(7)9-6(8-4)12(2,10)11/h3H,1-2H3
InChIKeyMDMHOMWYCHBDBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine (CAS 1823552-17-5): Core Characteristics for Research Procurement


4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine (CAS 1823552-17-5) is a heterocyclic aromatic compound belonging to the pyrimidine family, characterized by a bromo substituent at C4, a methyl group at C6, and a methylsulfonyl group at C2 [1]. With a molecular weight of 251.10 g/mol, a computed XLogP3 of 1.2, and a topological polar surface area (TPSA) of 68.3 Ų, its physicochemical profile renders it a valuable intermediate for the synthesis of biologically active molecules, particularly in kinase inhibitor programs and agrochemical discovery [1]. The compound is commercially available from multiple vendors in purities ranging from 95% to 98%, and its primary utility lies in its dual reactivity: the C4 bromine atom serves as a handle for cross-coupling and nucleophilic aromatic substitution (SNAr), while the electron-withdrawing methylsulfonyl group activates the pyrimidine ring and can itself be further derivatized .

Why 4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine Cannot Be Simply Replaced by Common Pyrimidine Analogs


Substituting this compound with a closely related pyrimidine analog—such as the 5-bromo positional isomer (CAS 1934687-67-8), the 4-chloro derivative, or a non-sulfonylated 4-bromo-6-methylpyrimidine—carries significant risks of altering reaction outcomes, biological target engagement, and pharmacokinetic profiles in derived lead compounds. The specific 4-Br/2-SO₂Me/6-Me substitution pattern establishes a unique electronic environment that governs regioselectivity in SNAr and cross-coupling reactions; the methylsulfonyl group at C2 strongly deactivates the ring, while the C4 bromine remains the primary leaving group, a reactivity profile that cannot be replicated by isomers where the sulfonyl group is at a different position [1]. Furthermore, the C6 methyl group introduces steric hindrance that can modulate the conformation of final bioactive molecules, directly impacting target binding [1]. The quantitative evidence below substantiates the measurable impact of these structural nuances.

Quantitative Differentiation Evidence: 4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine vs. Closest Analogs


Regioselective SNAr Reactivity: 4-Br vs. 5-Br Isomer in Nucleophilic Displacement

In nucleophilic aromatic substitution (SNAr) reactions, the position of the bromine atom relative to the electron-withdrawing methylsulfonyl group dictates the rate and regiochemical outcome. In 4-bromo-6-methyl-2-(methylsulfonyl)pyrimidine, the bromine at C4 is activated by both the electron-deficient nature of the pyrimidine ring and the ortho/para-directing influence of the 2-SO₂Me group, making it the primary site for nucleophilic attack. In contrast, the 5-bromo isomer (5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine, CAS 1934687-67-8) places the bromine at a meta position relative to the sulfonyl group, resulting in significantly reduced activation for SNAr. While direct kinetic data for this specific compound pair is not publicly available, this reactivity difference is a well-established class-level phenomenon for electron-deficient heterocycles .

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

Physicochemical Property Differentiation: LogP and TPSA vs. 4-Chloro Analog

The computed XLogP3 of 4-bromo-6-methyl-2-(methylsulfonyl)pyrimidine is 1.2, and its TPSA is 68.3 Ų, as recorded in PubChem [1]. These values are critical for predicting membrane permeability and oral bioavailability. The 4-chloro analog (4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine) is expected to exhibit a lower LogP due to the smaller size and lower polarizability of chlorine versus bromine, and a slightly different TPSA. While the exact computed values for the chloro analog require confirmation, the general trend is that bromine substitution increases lipophilicity by approximately 0.5–1.0 LogP units compared to chlorine on aromatic systems, which can significantly impact CNS penetration, plasma protein binding, and metabolic stability in drug candidates [1][2].

Drug Design ADME Prediction Lead Optimization

Halogen leaving-group competence in Pd-catalyzed cross-coupling: Br vs. Cl

The C4 bromine atom in 4-bromo-6-methyl-2-(methylsulfonyl)pyrimidine is a superior leaving group in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) compared to the corresponding chlorine in 4-chloro analogs. The C-Br bond dissociation energy (BDE) is lower than C-Cl (approximately 70 kcal/mol vs. 84 kcal/mol for aryl halides), enabling oxidative addition to Pd(0) under milder conditions and with higher catalytic turnover. This is a well-established class-level principle: aryl bromides generally react 10–100 times faster than aryl chlorides in standard Suzuki couplings [1]. For pyrimidine substrates specifically, the electron-withdrawing effect of the 2-SO₂Me group further activates the C4-Br bond, potentially accelerating oxidative addition rates beyond those observed for unactivated aryl bromides .

Synthetic Chemistry Cross-Coupling C-C Bond Formation

High-Impact Application Scenarios for 4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine Based on Established Differentiation


Kinase Inhibitor Lead Generation via Regioselective C4 Derivatization

The compound's C4 bromine, activated by the 2-SO₂Me group, enables efficient SNAr with diverse amine nucleophiles to generate focused libraries of 4-amino-6-methyl-2-(methylsulfonyl)pyrimidines. This scaffold is a privileged structure in kinase inhibitor design, where the methylsulfonyl group can engage the hinge region or ribose pocket of ATP-binding sites, while the C6 methyl group provides steric complementarity. The predictable reactivity at C4 ensures high-purity library production, avoiding byproducts that plague less activated isomers [1].

Suzuki-Miyaura Diversification for Agrochemical Discovery and Late-Stage Functionalization

The C4 bromine's high reactivity in Pd-catalyzed cross-coupling allows introduction of aryl, heteroaryl, or vinyl groups to generate diverse 4-substituted pyrimidine analogs. This is particularly valuable in agrochemical discovery programs targeting herbicidal or fungicidal sulfonylpyrimidine scaffolds, where the 2-SO₂Me/6-Me core is a known pharmacophore. The bromide's coupling efficiency under mild conditions facilitates rapid analoging without scaffold degradation, a practical advantage over chloro analogs that require harsher conditions [1][2].

Physicochemical Property Tuning in CNS Drug Discovery Programs

With a computed XLogP3 of 1.2 and TPSA of 68.3 Ų, this compound sits within the favorable property window for CNS drug candidates (LogP 1–3, TPSA < 90 Ų). The bromo substituent provides a strategic increase in lipophilicity compared to the chloro analog (estimated ΔLogP ≈ 0.2–0.5), which can be leveraged to enhance passive membrane permeability while maintaining acceptable solubility. Medicinal chemists optimizing CNS kinase inhibitors may select this bromo intermediate deliberately to fine-tune logD without structural skeleton changes, guided by the established class-level LogP difference between aryl bromides and chlorides [1].

Quote Request

Request a Quote for 4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.